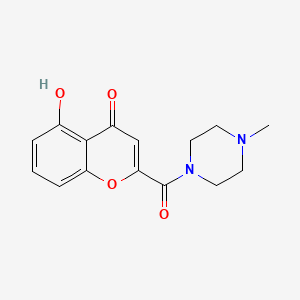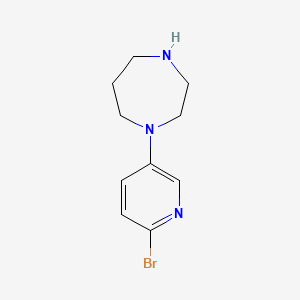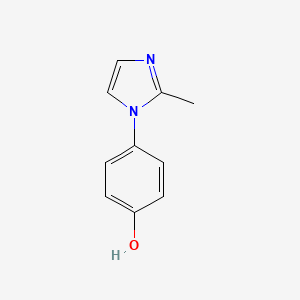
4-(2-Methyl-1H-imidazol-1-YL)phenol
Übersicht
Beschreibung
“4-(2-Methyl-1H-imidazol-1-YL)phenol” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
The synthesis of “4-(2-Methyl-1H-imidazol-1-YL)phenol” involves several steps. One method involves the use of 4- (1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1H-imidazol-1-YL)phenol” is represented by the linear formula C10H10N2O . The InChI code for this compound is 1S/C10H10N2O/c1-8-11-6-7-12 (8)9-2-4-10 (13)5-3-9/h2-7,13H,1H3 .Physical And Chemical Properties Analysis
The physical form of “4-(2-Methyl-1H-imidazol-1-YL)phenol” is a white to yellow solid . The molecular weight of the compound is 174.2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including 4-(2-Methyl-1H-imidazol-1-YL)phenol , have been studied for their antimicrobial properties. They show activity against a range of bacterial and fungal pathogens. This compound could be used in the development of new antimicrobial agents that are more effective against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Research indicates that imidazole compounds can exhibit anti-inflammatory and analgesic effects. This makes 4-(2-Methyl-1H-imidazol-1-YL)phenol a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or muscle pain .
Antitumor Properties
The imidazole ring is a common feature in many antitumor agents4-(2-Methyl-1H-imidazol-1-YL)phenol may have applications in cancer research, particularly in the synthesis of compounds that could inhibit the growth of cancer cells or be used in chemotherapy .
Antidiabetic Activity
Some imidazole derivatives have shown promise in the treatment of diabetes. They may act by modulating the activity of enzymes involved in glucose metabolism, suggesting that 4-(2-Methyl-1H-imidazol-1-YL)phenol could be explored as a potential antidiabetic agent .
Antiviral Applications
Imidazole compounds have been evaluated for their antiviral activities. This includes potential treatments for diseases caused by viruses such as HIV, hepatitis, and influenza4-(2-Methyl-1H-imidazol-1-YL)phenol could contribute to the development of new antiviral drugs .
Neuroprotective Effects
There is evidence that imidazole derivatives can have neuroprotective effects, which might be useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s4-(2-Methyl-1H-imidazol-1-YL)phenol could be valuable in this research area .
Cardiovascular Research
Imidazole compounds have been implicated in cardiovascular research, particularly in the synthesis of drugs that can treat heart conditions4-(2-Methyl-1H-imidazol-1-YL)phenol might be used in the development of medications for hypertension or heart failure .
Environmental Monitoring
Due to its specific chemical structure, 4-(2-Methyl-1H-imidazol-1-YL)phenol could be used in environmental monitoring, particularly in the detection of phenolic endocrine-disrupting chemicals in water supplies .
Safety and Hazards
Wirkmechanismus
Target of Action
Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
subtillis . Another study found that certain imidazole derivatives manifested remarkable antiproliferative activities against SW620 and HeLa cells .
Eigenschaften
IUPAC Name |
4-(2-methylimidazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLOQIJTWHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460106 | |
| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1H-imidazol-1-YL)phenol | |
CAS RN |
81376-54-7 | |
| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

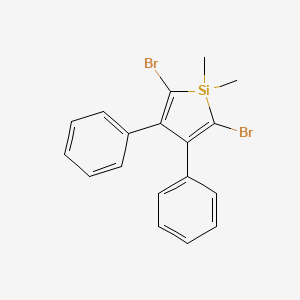
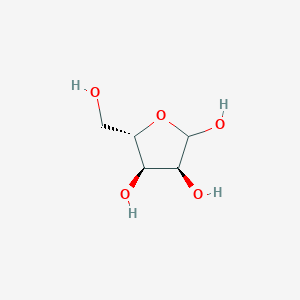
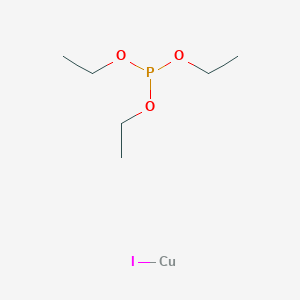
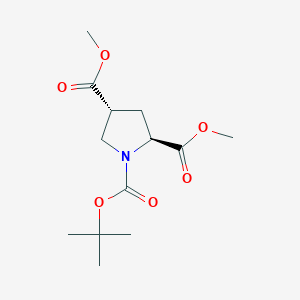

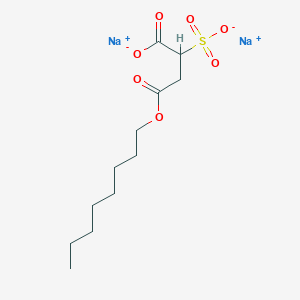
![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)
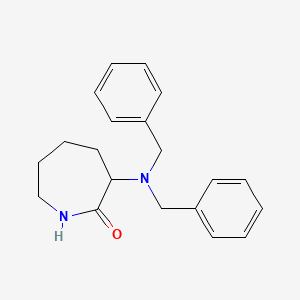
![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)

